Diethylenetriamine nitrate

CAS No.: 57578-39-9

Cat. No.: VC19562074

Molecular Formula: C4H14N4O3

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57578-39-9 |

|---|---|

| Molecular Formula | C4H14N4O3 |

| Molecular Weight | 166.18 g/mol |

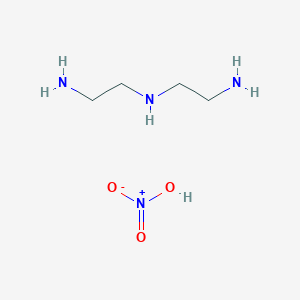

| IUPAC Name | N'-(2-aminoethyl)ethane-1,2-diamine;nitric acid |

| Standard InChI | InChI=1S/C4H13N3.HNO3/c5-1-3-7-4-2-6;2-1(3)4/h7H,1-6H2;(H,2,3,4) |

| Standard InChI Key | XAMVGCRNXFFKKM-UHFFFAOYSA-N |

| Canonical SMILES | C(CNCCN)N.[N+](=O)(O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Diethylenetriamine nitrate consists of a triamine backbone—diethylenetriamine —protonated at two amine groups and coordinated with nitrate anions . The molecular formula is , yielding a molecular weight of 269.2 g/mol. Key physicochemical properties include:

-

Solubility: High solubility in polar solvents like water, methanol, and ethanol, with reduced solubility in acetone or tetrahydrofuran (THF) .

-

Thermal Stability: Decomposes at temperatures above 187°C, a trait shared with EDDN .

-

Particle Morphology: Crystallizes as rounded oblong platelets, typically with an average particle size of 28–32 µm when synthesized under controlled conditions .

Comparative solubility data for analogous nitrates in water-alcohol mixtures are provided in Table 1.

Table 1: Solubility of Polyamine Nitrates in Water-Alcohol Mixtures

| Solvent System | Temperature (°C) | Solubility (wt%) |

|---|---|---|

| Water/Methanol | 10 | 0.5 |

| Water/Ethanol | 30 | 1.0 |

| Water/Acetone | 25 | <0.1 |

Synthesis and Optimization

Neutralization Reaction

DETN is synthesized via stepwise neutralization of diethylenetriamine with nitric acid. The process involves:

-

Diluting diethylenetriamine in deionized water to form a 15–20% aqueous solution.

-

Gradually adding 65–70% nitric acid under controlled temperatures (20–30°C) to prevent exothermic runaway reactions .

-

Monitoring pH to ensure complete neutralization (target pH: 3.0–4.0) .

This method minimizes hazardous byproducts like alkyl nitrates, which are common in non-aqueous solvent systems.

Crystallization

The neutralized solution is introduced into a non-aqueous, water-miscible solvent (e.g., methanol or acetone), inducing crystallization. Key parameters include:

-

Solvent Selection: Methanol is preferred for its low cost and high miscibility with water (>95%) .

-

Temperature Control: Cooling the solvent to 3–5°C enhances yield and particle uniformity .

Table 2: Crystallization Yields in Different Solvents

| Solvent | Yield (%) | Particle Size (µm) |

|---|---|---|

| Methanol | 95.4 | 30 |

| Acetone | 89.2 | 28 |

| THF | 82.1 | 32 |

Industrial Applications

Epoxy Resin Curing

DETN acts as a crosslinking agent in epoxy resins, enhancing thermal stability and mechanical strength. Its high nitrogen content (26.7%) contributes to flame-retardant properties, making it suitable for aerospace composites .

Explosives Formulation

In explosives, DETN serves as a stable oxidizer. Its moderate sensitivity to shock (comparable to ammonium nitrate) and predictable combustion kinetics enable use in mining and demolition charges. Critical performance metrics include:

Future Research Directions

Despite its utility, DETN remains understudied. Priority research areas include:

-

Thermodynamic Modeling: Predict phase behavior in mixed solvents.

-

Toxicity Profiling: Quantify ecotoxicological impacts via OECD guidelines.

-

Alternative Synthesis Routes: Explore catalytic neutralization to reduce nitric acid waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume